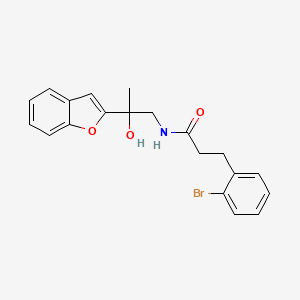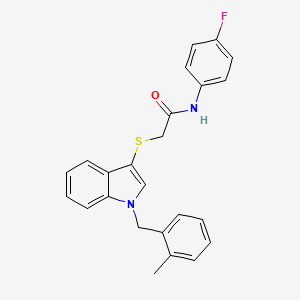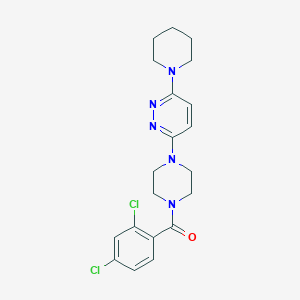![molecular formula C21H18ClN5OS B2522808 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 862118-17-0](/img/structure/B2522808.png)
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of organic compounds known as pyrazolopyrimidines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring. Pyrazolopyrimidines are part of a broader group of compounds known as azoles, which are five-membered aromatic rings containing one or more nitrogen atoms. The pyrazole ring in this compound is further substituted with a phenyl group and a thioacetamide group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. As a pyrazolopyrimidine, it might undergo reactions typical for compounds containing these heterocyclic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These might include its solubility, melting point, boiling point, and spectral properties .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
The compound has been studied for its anti-inflammatory properties . In a study, several derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one, which is a part of the structure of the compound, were synthesized and evaluated for their anti-inflammatory activity . Some of these derivatives showed good anti-inflammatory activity, comparable to that of indomethacin, a commonly used anti-inflammatory drug .
Ulcerogenicity Studies
In addition to anti-inflammatory activity, the compound has also been studied for its ulcerogenic effects . The study found that some of the most effective anti-inflammatory derivatives had minimal ulcerogenic effects . This suggests that the compound and its derivatives could potentially be used to develop new anti-inflammatory drugs with fewer side effects .
3. Inhibition of Src Family Tyrosine Kinases The compound is a potent and selective inhibitor of the Src family tyrosine kinases . These enzymes play key roles in cellular signaling, and their dysregulation is associated with various diseases, including cancer . Therefore, the compound could potentially be used in research to understand the role of Src family tyrosine kinases in disease and to develop new therapeutic strategies .
Biological Activity Studies
The compound has been studied for its biological activity, with a focus on its inhibitory effects on various enzymes . For example, it has been found to inhibit Lck, Hck, Fyn, and EGFR, all of which are important in cellular signaling . This suggests that the compound could be used in research to understand the roles of these enzymes in cellular processes and disease .
Solubility Studies
The compound’s solubility has been studied, which is important for its potential use in biological research and drug development . It has been found to be soluble in DMSO at a concentration of 25 mg/mL .
Lipophilicity Studies
The lipophilicity of the compound and its derivatives has been theoretically calculated and correlated with their biological activity . This is important because lipophilicity can influence a compound’s absorption, distribution, metabolism, and excretion, as well as its interactions with biological targets .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c1-13-3-4-14(2)18(9-13)26-19(28)11-29-21-17-10-25-27(20(17)23-12-24-21)16-7-5-15(22)6-8-16/h3-10,12H,11H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUZJFOQUNENBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2522726.png)
![(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile](/img/structure/B2522728.png)
![4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde](/img/structure/B2522729.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2522733.png)





![2-(1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoacetamide](/img/structure/B2522741.png)

![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![2-ethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2522746.png)